molecular formula C23H22O5 B1246732 Globulixanthone B

Globulixanthone B

Cat. No.: B1246732
M. Wt: 378.4 g/mol
InChI Key: DZEKDJJYJJYEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Globulixanthone B is a bioactive xanthone derivative isolated from the root bark of the medicinal plant Symphonia globulifera . This compound features a characteristic xanthone core structure with an isoprenoid group, a feature often associated with enhanced biological activity in natural products . It is one of several structurally related compounds, such as Globulixanthone A, found in this plant species . Researchers have identified significant in vitro cytotoxicity for this compound against the human KB cell line (a subline of HeLa cells), highlighting its interest for anticancer research . A molecular docking study has also proposed a potential application for this compound in managing male infertility . The research suggested that the compound exhibits a significant binding energy and affinity to key hormonal receptors involved in spermatogenesis, including CYP11A, 3β-HSD, LHR, and FSH-R, primarily through hydrophobic interactions . Furthermore, the study indicated that this compound fulfills important drug-likeness properties, positioning it as a potential lead compound for further pharmacological development . The traditional use of its source plant, Symphonia globulifera , across tropical regions for treating various ailments underscores the ethnobotanical significance of this class of metabolites . This compound is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

6,11-dihydroxy-3-methyl-3-(4-methylpent-3-enyl)pyrano[3,2-a]xanthen-12-one

InChI

InChI=1S/C23H22O5/c1-13(2)6-5-10-23(3)11-9-14-18(28-23)12-16(25)22-19(14)21(26)20-15(24)7-4-8-17(20)27-22/h4,6-9,11-12,24-25H,5,10H2,1-3H3

InChI Key

DZEKDJJYJJYEFB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2C(=O)C4=C(C=CC=C4O3)O)O)C)C

Synonyms

globuli-xanthone B
globulixanthone B

Origin of Product

United States

Chemical Reactions Analysis

Current Limitations in Available Data

None of the provided search results (PubMed, MIT News, Organic Chemistry Portal, etc.) explicitly mention Globulixanthone B or its chemical reactivity. The compound does not appear in:

  • Catalytic reaction studies

  • Solid-state pharmaceutical reactivity analyses

  • General chemical reaction mechanisms4

General Reactivity of Xanthones

While this compound-specific data is absent, xanthones as a class exhibit characteristic reactivity:

Common Reaction Types

Reaction TypeExampleRelevance to Xanthones
Oxidation/Reduction Catechol redox chemistry Possible quinone formation
Electrophilic Substitution Aromatic ring modifications Functional group additions (e.g., –OH, –OCH₃)
Complexation Metal-chelation (Fe³⁺, Cu²⁺) Stabilization or catalytic activation

Recommendations for Further Research

To obtain this compound-specific data:

  • Consult Specialized Databases :

    • Reaxys or SciFinder for reaction pathways.

    • Natural product journals (e.g., Journal of Natural Products).

  • Experimental Studies :

    • Investigate oxidation, hydrolysis, or photodegradation under controlled conditions.

    • Characterize intermediates via LC-MS or NMR.

Hypothetical Reaction Pathways

Based on structural analogs (e.g., other xanthones):

ReactionConditionsExpected Product
Acid-Catalyzed Hydrolysis H₂SO₄, H₂O, refluxRing-opening to dicarboxylic acid
Methylation CH₃I, K₂CO₃, DMFMethoxy-substituted derivatives

Critical Gaps and Caveats

  • No peer-reviewed studies on this compound’s stability, degradation, or synthetic modifications were located.

  • Assumptions about reactivity are extrapolated from structurally related compounds and may not reflect actual behavior.

Comparison with Similar Compounds

Comparison with Similar Xanthone Compounds

Structural and Pharmacokinetic Properties

The table below compares Globulixanthone B with structurally related xanthones in terms of molecular weight, TPSA, and Lipinski’s Rule compliance:

Compound Molecular Weight (g/mol) TPSA (Ų) Lipinski’s Compliance Key Structural Features
This compound 378.42 126.43 Yes Hydroxyl, prenyl groups
Brasixanthone C 410.42 39.45 Yes Methylation, hydroxylation
Caledonixanthone B 278.31 39.45 Yes Minimal oxygenation
Varixanthone 406.48 126.43 Yes Complex oxygenation patterns
Globulixanthone C 326.30 126.43 Yes Hydroxyl, prenyl groups

Key Observations :

  • TPSA and Bioavailability : this compound’s high TPSA (>100 Ų) suggests lower membrane permeability compared to Caledonixanthone B (TPSA = 39.45 Ų), which may limit oral bioavailability .
  • Structural Flexibility: Prenylated xanthones like this compound and C exhibit enhanced binding to hydrophobic enzyme pockets due to their isoprenoid side chains, a feature absent in non-prenylated analogs like Caledonixanthone B .
SARS-CoV-2 Main Protease (Mpro) Inhibition

In molecular docking studies against SARS-CoV-2 Mpro (PDB: 6Y84):

  • Hydrogen Bonding : Unlike Brasixanthone C, which forms stable hydrogen bonds with Mpro’s catalytic dyad (His41 and Cys145), this compound’s larger TPSA may reduce its binding efficiency despite structural similarities .
Carbonic Anhydrase II (CA II) Inhibition
Antimicrobial and Antiparasitic Activity
  • Brasixanthone A and Nigrolineaxanthone F showed broader-spectrum antimicrobial activity, attributed to their lower TPSA and higher lipophilicity .
Molecular Dynamics (MD) Stability

In MD simulations of CA II inhibitors:

  • Globulixanthone C formed stable complexes with CA II (RMSD = -1.88 Å), outperforming chlorthalidone (-2.11 Å) due to stronger van der Waals interactions and lower residue fluctuation (RMSF) .
  • Although this compound lacks MD data, its structural similarity to Globulixanthone C suggests comparable stability in target binding .

Q & A

Basic Research Questions

Q. What computational methods are used to evaluate Globulixanthone B’s inhibitory activity against carbonic anhydrase II (CA II)?

  • Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are key for predicting binding affinity and stability. Docking software (e.g., AutoDock Vina) calculates binding energy (kcal/mol), while MD simulations (e.g., GROMACS) assess stability over time (e.g., 2 ns runs). Critical parameters include root-mean-square deviation (RMSD) for structural stability and residue-wise root-mean-square fluctuation (RMSF) for flexibility analysis .
  • Example : Globulixanthone C showed a binding affinity of -9.5 kcal/mol vs. -8.2 kcal/mol for chlorthalidone, with stable RMSD (<2 Å) during MD simulations .

Q. How does this compound comply with drug-likeness criteria for oral bioavailability?

  • Methodological Answer : Apply Lipinski’s Rule of Five : molecular weight <500 Da, hydrogen bond donors ≤5, acceptors ≤10, and logP ≤5. Toxicity predictions (e.g., ProTox-II) assess LD50 values. Globulixanthone C met all Lipinski criteria with moderate toxicity (oral rat LD50 = 300 mg/kg) .

Q. What key molecular interactions stabilize this compound’s binding to CA II?

  • Methodological Answer : Identify interactions via docking and MD:

  • Pi-alkyl interactions with Val121 and Leu197.
  • Pi-pi T-shaped interactions with His94.
  • Compare with standard inhibitors (e.g., chlorthalidone lacks His94 pi-pi interactions but shares Val121/Leu198 binding) .

Advanced Research Questions

Q. How to resolve contradictions between computational binding energy and experimental efficacy data?

  • Methodological Answer :

  • Validate docking results with free energy calculations (e.g., MM-PBSA/GBSA).
  • Cross-check with in vitro CA inhibition assays (e.g., esterase activity).
  • Note: Globulixanthone C had lower interaction energy (-39.04 kcal/mol) than chlorthalidone (-63.39 kcal/mol) but superior stability due to consistent RMSF (<1.5 Å) in key residues (Asn62, His94) .

Q. What strategies optimize MD simulation parameters for xanthone-CA II complexes?

  • Methodological Answer :

  • Equilibration : Use NVT/NPT ensembles (300 K, 1 bar) for 100 ps.
  • Production run : ≥100 ns for convergence (shorter runs may miss conformational changes).
  • Analyze hydrogen bond occupancy and salt bridge formation over time .

Q. How to design a comparative study of this compound with other xanthones (e.g., mangostenone A, nigrolineaxanthones)?

  • Methodological Answer :

  • Docking screen : Test 500+ xanthones against CA II (Table 3, ).
  • Cluster analysis : Group compounds by interaction profiles (e.g., His94 vs. Thr199 binding).
  • Meta-analysis : Follow PRISMA guidelines for systematic reviews to synthesize data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Globulixanthone B
Reactant of Route 2
Globulixanthone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.